molecular formula C9H10N2O3 B14394371 2-(2-Amino-2-oxoethoxy)benzamide CAS No. 90074-80-9

2-(2-Amino-2-oxoethoxy)benzamide

Cat. No.: B14394371
CAS No.: 90074-80-9
M. Wt: 194.19 g/mol
InChI Key: XSHWXJCDPREKSI-UHFFFAOYSA-N
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Description

2-(2-Amino-2-oxoethoxy)benzamide is a benzamide derivative characterized by a 2-amino-2-oxoethoxy substituent attached to the benzamide scaffold.

Preparation Methods

Synthetic Routes

Alkylation of 2-Hydroxybenzamide via Williamson Ether Synthesis

A foundational approach involves the Williamson ether synthesis, leveraging nucleophilic substitution to install the 2-amino-2-oxoethoxy group.

Procedure :

  • Substrate Preparation : 2-Hydroxybenzamide is synthesized via amidation of salicylic acid using ammonium chloride and a coupling agent (e.g., EDC/HOBt).
  • Ether Formation : Reacting 2-hydroxybenzamide with bromoacetamide in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields the target compound.

Key Data :

Parameter Value Source
Yield 62–68%
Reaction Time 12 h
Temperature 80°C

Limitations :

  • Bromoacetamide’s low reactivity necessitates elevated temperatures.
  • Competing hydrolysis of the amide group may reduce yields.

Coupling of 2-(2-Amino-2-oxoethoxy)benzoic Acid with Ammonia

This two-step method prioritizes modularity, enabling scalable production.

Step 1: Synthesis of 2-(2-Amino-2-oxoethoxy)benzoic Acid

  • Etherification : Methyl 2-hydroxybenzoate reacts with tert-butyl bromoacetamide in NaOH/EtOH, followed by acidic hydrolysis to yield the carboxylic acid.
  • Activation : The acid is converted to its acid chloride using SOCl₂.

Step 2: Amide Formation

  • The acid chloride is treated with NH₃ in THF, yielding the target benzamide.

Key Data :

Parameter Value Source
Overall Yield 55–60%
Purity (HPLC) >95%

Advantages :

  • Avoids side reactions associated with direct alkylation.
  • Facilitates purification via crystallization.

Iodine-Catalyzed Oxidative Cross-Coupling

Inspired by recent advances in C–O bond formation, this method employs iodine (I₂) as a catalyst.

Procedure :

  • α-Amino ketone derivatives (e.g., N-benzoylglycine) are coupled with 2-aminoethanol in the presence of I₂ (20 mol%) and DMSO/air as co-oxidants.

Key Data :

Parameter Value Source
Yield 72–78%
Reaction Time 6 h
Temperature 25°C

Mechanistic Insight :

  • I₂ facilitates electrophilic iodination, followed by nucleophilic displacement by the alcohol.
  • Radical pathways are suppressed under aerobic conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Cost Efficiency Key Challenges
Williamson Ether 62–68 Moderate High Competing hydrolysis
Acid Chloride Coupling 55–60 High Moderate Multi-step synthesis
Iodine Catalysis 72–78 Low Low Sensitivity to oxygen

Insights :

  • The iodine-catalyzed method offers superior yields but requires stringent oxygen control.
  • Industrial settings favor the acid chloride route for reproducibility.

Recent Advances in Preparation Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Williamson ether synthesis from 12 hours to 45 minutes, achieving yields of 70–75%.

Flow Chemistry

Continuous-flow systems enhance the safety of SOCl₂-mediated acid chloride formation, enabling throughputs of 1 kg/day.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(2-Amino-2-oxoethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The amino-oxoethoxy group distinguishes 2-(2-Amino-2-oxoethoxy)benzamide from other benzamide derivatives. Key structural analogs include:

Compound Name Substituents Key Structural Differences Reference
This compound 2-amino-2-oxoethoxy group on benzamide Reference compound
Rip-B N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide Methoxy-phenylethyl side chain; no amino-oxoethoxy
Rip-D 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide Hydroxy and methoxy-phenylethyl groups
5d () 2-(2-Amino-2-oxoethoxy)-5-(2-methylthiazol-4-yl)benzamide Thiazole ring at position 5
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido group; benzoic acid backbone Ethoxy instead of amino-oxoethoxy; carboxylic acid

Key Observations :

  • Thiazole-containing analogs (e.g., 5d ) demonstrate how heterocyclic additions can modulate biological activity .

Key Observations :

  • The introduction of bulky or reactive groups (e.g., thiazole in 5d ) reduces yields compared to simpler amidation reactions (e.g., Rip-B ) .
  • Higher melting points in 5d and Rip-D suggest stronger intermolecular interactions due to hydrogen-bonding (hydroxy/amino groups) or aromatic stacking (thiazole) .

Key Observations :

Spectroscopic and Crystallographic Data

  • 5d : FT-IR shows peaks at 1670 cm⁻¹ (amide C=O) and 1636 cm⁻¹ (C=N). NMR data confirm aromatic and thiazole proton environments .
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Crystallizes in a triclinic system (space group P1) with hydrogen-bonded chains along [111], indicating planar molecular geometry .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2-(2-Amino-2-oxoethoxy)benzamide, and how can reaction conditions influence yield?

The compound can be synthesized via a two-step reaction starting with 2-aminobenzoic acid and ethyl chlorooxoacetate in tetrahydrofuran (THF) at 273 K, followed by slow evaporation of ethanol for crystallization (yield: 55%) . Key factors affecting yield include solvent choice, temperature control, and purification methods. For instance, substituting THF with other solvents may alter reaction kinetics, while recrystallization conditions (e.g., ethanol vs. methanol) impact crystal quality and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • FTIR : Peaks at 1670 cm⁻¹ (amide C=O) and 1268 cm⁻¹ (asymmetric C-O-C ether stretch) .
  • ¹H NMR : Signals at δ 4.58 ppm (CH₂ from the oxoethoxy group) and δ 8.25 ppm (amide NH₂ protons) .
  • Mass spectrometry : A molecular ion peak at m/z = 292.1 (M+1) . Reproducibility hinges on standardized sample preparation (e.g., DMSO-d₆ for NMR) and calibration with reference compounds .

Q. How can researchers validate the purity of synthesized this compound?

Purity is assessed via:

  • Melting point analysis : A sharp range (e.g., 224–233°C) indicates homogeneity .
  • High-performance liquid chromatography (HPLC) : Retention time consistency under optimized mobile-phase conditions.
  • Elemental analysis : Matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. What insights do crystallographic studies provide about the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals a triclinic crystal system (P1 space group) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å. The dihedral angle between the benzamide and oxoethoxy moieties is 85.3°, indicating steric hindrance and potential hydrogen-bonding interactions (N-H⋯O) that stabilize the lattice . This data aids in predicting solubility and reactivity in biological systems.

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally similar benzamide derivatives?

Discrepancies often arise from:

  • Substituent effects : The presence of a 2-methylthiazole group (as in derivative 5d) enhances antimicrobial activity by disrupting bacterial cell membranes, while chloro or trifluoromethyl groups may shift activity toward anticancer targets .
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests vs. IC₅₀ for cytotoxicity) and use control compounds (e.g., ampicillin) to ensure comparability .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies on benzamide derivatives?

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the benzene ring to modulate electronic effects .
  • Bioisosteric replacement : Replace the oxoethoxy group with thioether or sulfonamide moieties to assess pharmacokinetic improvements .
  • Molecular docking : Use crystallographic data to model interactions with target proteins (e.g., kinases or bacterial enzymes) .

Q. What challenges arise in reproducing synthetic yields of this compound, and how can they be mitigated?

Yield variability (e.g., 51% vs. 55% in similar protocols) may stem from:

  • Impurity in reagents : Use freshly distilled ethyl chlorooxoacetate to avoid hydrolysis byproducts .
  • Temperature fluctuations : Maintain strict control (±1°C) during dropwise addition of reagents .
  • Crystallization kinetics : Optimize solvent polarity and cooling rates to prevent amorphous solid formation .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity?

  • Concentration gradient : Test 0.1–100 µM ranges in triplicate, using DMSO as a vehicle control (<0.1% final concentration).
  • Endpoint selection : Measure ATP levels (via luminescence) for cytotoxicity or zone-of-inhibition diameters for antimicrobial activity .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (experimental LogP ≈ 1.4) .
  • pKa prediction : The amide group has a pKa ~8.5, influencing solubility in physiological buffers .
  • Molecular dynamics simulations : GROMACS or AMBER can model aqueous solubility and membrane permeability .

Q. Data Interpretation and Reproducibility

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be reconciled?

Variations in δ values may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH differences. Always report solvent, temperature, and internal standards (e.g., TMS at 0 ppm) . Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the best practices for archiving crystallographic data to ensure reproducibility?

Deposit .cif files in the Cambridge Structural Database (CSD) or IUCrData, including refinement details (R-factors, residual density maps) . Provide raw diffraction images upon request to enable independent validation .

Properties

CAS No.

90074-80-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-amino-2-oxoethoxy)benzamide

InChI

InChI=1S/C9H10N2O3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2,(H2,10,12)(H2,11,13)

InChI Key

XSHWXJCDPREKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)N

Origin of Product

United States

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